molecular formula C9H9I B1506962 4-Iodo-2,3-dihydro-1H-indene CAS No. 1285718-21-9

4-Iodo-2,3-dihydro-1H-indene

Cat. No.: B1506962
CAS No.: 1285718-21-9
M. Wt: 244.07 g/mol
InChI Key: MSVHXIIGNMLZCM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indene (B144670) Chemistry in Organic Synthesis

The journey of indene chemistry began in the late 19th and early 20th centuries with the isolation of the parent compound, indene, from coal tar. Indene is an aromatic hydrocarbon with the chemical formula C9H8, featuring a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org Early research focused on understanding the fundamental properties and reactivity of this novel bicyclic system.

The advancement of synthetic methodologies throughout the 20th century propelled indene chemistry forward, allowing for the creation of a wide array of substituted derivatives. This evolution was further accelerated by the development of modern spectroscopic and computational techniques, which enabled precise characterization and prediction of the properties of these complex molecules. The versatility of the indene scaffold has made it a valuable component in the synthesis of natural products, biologically active molecules, and materials with unique properties. wikipedia.orgresearchgate.net

Significance of Dihydroindene Scaffolds in Modern Organic and Medicinal Chemistry

The dihydroindene, or indane, scaffold is a recurring structural motif in a multitude of biologically active compounds. Its rigid framework serves as a valuable template in drug discovery, particularly for designing inhibitors for enzymes like kinases and for targeting G-protein coupled receptors (GPCRs). vulcanchem.com The presence of the dihydroindene core in a molecule can influence its binding affinity and selectivity for specific biological targets.

Furthermore, dihydroindene derivatives are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals. vulcanchem.com For instance, they have been utilized in the development of novel antimalarial agents and inhibitors for enzymes such as discoidin domain receptor 1 (DDR1), which has implications for anti-pancreatic cancer therapies. researchgate.netacs.org

The Role of Halogenation, Specifically Iodination, in Modulating Chemical Reactivity and Biological Activity of Carbocyclic Systems

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful tool in organic synthesis for modifying the chemical and biological properties of compounds. Organohalides are key precursors for a wide range of chemical transformations, including the formation of organometallic reagents and nucleophilic substitution reactions. rsc.org

Iodination, in particular, offers unique advantages. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive and thus excellent substrates for various cross-coupling reactions. vulcanchem.com This enhanced reactivity allows for the construction of complex molecular frameworks under relatively mild conditions. From a biological perspective, the introduction of an iodine atom can significantly impact a molecule's interaction with biological targets. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity. smolecule.com

The iodination of aromatic systems can be challenging, especially for deactivated rings, due to the lower reactivity of common iodinating reagents. acs.org However, various methods have been developed to overcome these challenges, including the use of strong oxidants or the activation of molecular iodine. researchgate.net

Current Research Landscape and Future Prospects of 4-Iodo-2,3-dihydro-1H-indene

Current research on this compound is primarily focused on its application as a versatile building block in organic synthesis. Its ability to participate in a variety of cross-coupling reactions makes it a valuable precursor for creating a diverse range of substituted indene derivatives. vulcanchem.com These derivatives are being explored for their potential in medicinal chemistry and materials science.

Future research is likely to expand into several key areas:

Novel Synthetic Methodologies: The development of more efficient and selective methods for the synthesis of this compound and its derivatives remains an active area of investigation.

Medicinal Chemistry Applications: Further exploration of the biological activities of compounds derived from this scaffold could lead to the discovery of new therapeutic agents.

Materials Science: The unique electronic and structural properties of the indene framework suggest potential applications in the development of advanced materials, such as functional polymers and optoelectronic components.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are crucial for its application in synthesis and for understanding its behavior in different environments.

PropertyValue
Molecular Formula C₉H₉I
Molecular Weight ~244 g/mol
IUPAC Name This compound
CAS Number 1285718-21-9
Physical State Presumed solid at room temperature
Solubility Limited water solubility; good solubility in organic solvents like dichloromethane, chloroform, and tetrahydrofuran

Data sourced from multiple references. vulcanchem.comsigmaaldrich.comsynthonix.comscisupplies.eu

Synthesis and Characterization

Another approach for synthesizing halo-indenes involves the halogenation of 2,3-dihydro-1H-indene using reagents like N-bromosuccinimide (NBS) for bromination, followed by a subsequent halogenation step. smolecule.com

Purification of the final product is typically achieved through standard laboratory techniques such as column chromatography or recrystallization. Characterization of this compound relies on a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and connectivity of the atoms.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Chemical Reactivity and Synthetic Applications

The presence of the iodine atom at the 4-position of the dihydroindene scaffold confers specific reactivity that makes this compound a valuable tool in organic synthesis.

Building Block in Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly well-suited for participating in a variety of palladium-catalyzed cross-coupling reactions. vulcanchem.com These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. Some of the key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters.

Stille Coupling: Reaction with organotin compounds.

Sonogashira Coupling: Reaction with terminal alkynes.

Heck Coupling: Reaction with alkenes.

These reactions allow for the introduction of a wide range of substituents at the 4-position of the indane ring, leading to the synthesis of diverse and complex molecules. vulcanchem.com

Precursor for Other Indane Derivatives

Beyond cross-coupling reactions, this compound can serve as a precursor for other functionalized indane derivatives through various transformations:

Metal-Halogen Exchange: Treatment with strong organometallic reagents like organolithiums can generate a new organometallic species that can then react with various electrophiles. vulcanchem.com

Nucleophilic Aromatic Substitution: Although less common for aryl iodides compared to activated aryl halides, under specific conditions, the iodine atom can be displaced by a nucleophile. vulcanchem.com

Applications in Medicinal Chemistry and Drug Discovery

The dihydroindene scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVHXIIGNMLZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720595
Record name 4-Iodo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285718-21-9
Record name 4-Iodo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformative Chemistry of 4 Iodo 2,3 Dihydro 1h Indene

Palladium-Catalyzed Cross-Coupling Reactions Leveraging the Iodo Substituent

The presence of the iodo group at the 4-position of the 2,3-dihydro-1H-indene core provides a highly reactive site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon bonds. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions with high efficiency.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of aryl-aryl bonds, and 4-iodo-2,3-dihydro-1H-indene is an excellent substrate for this transformation. In this reaction, the iodoindene is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 4-aryl-2,3-dihydro-1H-indenes, which are important structural motifs in various fields, including materials science and medicinal chemistry. nih.gov

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. For instance, ligand-free palladium catalysis has been shown to be highly efficient for the Suzuki coupling of related 4-bromo-2-methyl-1H-indanone with arylboronic acids, achieving quantitative yields with very low catalyst loading. nih.gov While this example uses a brominated analog, the higher reactivity of the iodo group in this compound would be expected to lead to even more favorable reaction kinetics.

Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
Aryl HalideCoupling PartnerCatalystBaseSolventYield
4-Bromo-2-methyl-1H-indanonePhenylboronic acidPd(OAc)2-PEG400/TBABQuantitative nih.gov
Aryl IodideArylboronic acidPd(PPh3)4K3PO4Dioxane/H2OGood to Excellent nih.gov

Heck and Sonogashira Coupling Reactions for Olefinic and Alkynic Functionalization

Beyond aryl-aryl bond formation, the iodo substituent of this compound facilitates the introduction of olefinic and alkynic moieties through Heck and Sonogashira coupling reactions, respectively.

The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene, typically in the presence of a base. youtube.comnih.gov This reaction would yield 4-vinyl-2,3-dihydro-1H-indene derivatives. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.

The Sonogashira coupling , on the other hand, enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. nih.govepa.govnist.govmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The products of this reaction are 4-alkynyl-2,3-dihydro-1H-indenes, which are versatile intermediates for further synthetic transformations. The reactivity of the aryl halide in Sonogashira couplings generally follows the order I > Br > Cl. nist.gov

General Conditions for Heck and Sonogashira Reactions
ReactionCoupling PartnerCatalyst SystemBaseTypical Solvent
HeckAlkenePd(0) complex (e.g., Pd(PPh3)4)Amine (e.g., Et3N)DMF, Acetonitrile
SonogashiraTerminal AlkynePd(0) complex and Cu(I) salt (e.g., CuI)Amine (e.g., Et3N, Piperidine)THF, DMF

Nucleophilic Substitution and Iodine-Lithium Exchange Processes

The carbon-iodine bond in this compound is also susceptible to nucleophilic attack and can undergo iodine-lithium exchange. Nucleophilic aromatic substitution (SNA r) on unactivated aryl iodides is generally difficult but can occur under specific conditions with strong nucleophiles. However, a more synthetically useful transformation is the iodine-lithium exchange.

This exchange reaction typically involves treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. libretexts.orgmasterorganicchemistry.com This process rapidly and cleanly replaces the iodine atom with a lithium atom, generating a highly reactive 4-lithio-2,3-dihydro-1H-indene intermediate. This organolithium species can then be trapped with a wide variety of electrophiles to introduce a diverse range of functional groups at the 4-position. The rate of lithium-halogen exchange is often faster than competing reactions, such as proton transfer. masterorganicchemistry.com

Iodine-Lithium Exchange and Subsequent Electrophilic Quench
Starting MaterialReagentIntermediateElectrophile (E+)Product
This compoundn-BuLi or t-BuLi4-Lithio-2,3-dihydro-1H-indeneCO2, then H+2,3-dihydro-1H-indene-4-carboxylic acid
This compoundn-BuLi or t-BuLi4-Lithio-2,3-dihydro-1H-indeneDMF2,3-dihydro-1H-indene-4-carbaldehyde
This compoundn-BuLi or t-BuLi4-Lithio-2,3-dihydro-1H-indeneRCHO(2,3-dihydro-1H-inden-4-yl)(R)methanol

Electrophilic Aromatic Substitution Reactions on the Indene (B144670) Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effect of the fused five-membered ring. The iodine substituent is a deactivating group but is an ortho-, para-director. However, steric hindrance from the adjacent dihydroindene ring and the iodo group itself will play a significant role in determining the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can potentially be performed on this scaffold. The incoming electrophile is expected to preferentially substitute at the positions ortho and para to the activating dihydroindene moiety and ortho to the iodine atom. The most likely positions for substitution would be C5 and C7. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Reductive Dehalogenation and Related Hydrogenation Reactions

The iodo group of this compound can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction would yield 2,3-dihydro-1H-indene. This transformation is useful when the iodo group has served its purpose as a directing group or a handle for other reactions and needs to be removed.

Furthermore, under more forcing hydrogenation conditions, it is possible to reduce the aromatic ring of the indene scaffold. However, selective removal of the iodo group is generally achievable under milder conditions. Iron dinitrogen complexes have been explored for the catalytic hydrogenation of unactivated alkenes, and while they showed modest to no activity for the hydrogenation of 2,3-dimethyl-1H-indene, this highlights the ongoing research into new catalytic systems for such transformations. nih.gov

Oxidative Transformations of the Dihydroindene Scaffold

The dihydroindene scaffold of this compound is susceptible to oxidative transformations. The benzylic positions (C1 and C3) are particularly prone to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. For example, oxidation could lead to the formation of indenones or could result in the cleavage of the five-membered ring.

Functional Group Interconversions and Derivatization Strategies

The chemical transformations of this compound are largely dominated by transition-metal-catalyzed cross-coupling reactions. These methodologies provide efficient and selective routes to form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of 4-substituted indane derivatives. Additionally, other functional group interconversions can be employed to further elaborate the molecular structure.

Palladium catalysis is a cornerstone in the derivatization of this compound. The high reactivity of the C(sp²)-I bond facilitates oxidative addition to palladium(0) species, initiating a catalytic cycle that can be harnessed for various coupling processes.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds between 4-iodoindane and a variety of organoboron compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Research has explored the use of boronic esters, such as pinacol (B44631) esters, as coupling partners. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium complex, in the presence of a suitable base to facilitate the transmetalation step.

Interactive Table: Suzuki-Miyaura Coupling of this compound This table summarizes representative conditions for the Suzuki-Miyaura coupling reaction.

Coupling Partner Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
Phenylboronic acid pinacol ester Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 85
4-Methoxyphenylboronic acid Pd(PPh₃)₄ PPh₃ Na₂CO₃ DME/H₂O 90 92
Thiophene-3-boronic acid PdCl₂(dppf) dppf Cs₂CO₃ Dioxane 110 78

Heck Coupling: The Heck reaction provides a method for the arylation of alkenes, and 4-iodoindane can serve as the aryl halide component. This reaction allows for the introduction of vinyl and substituted vinyl groups at the 4-position of the indane nucleus. The reaction is typically catalyzed by a palladium source, often in the presence of a phosphine (B1218219) ligand and a base to regenerate the active catalyst. A notable application involves a sequential C(sp³)–H amination followed by a Heck coupling sequence, demonstrating the utility of 4-iodoindane in tandem reaction processes.

Interactive Table: Heck Coupling of this compound This table presents typical conditions for the Heck coupling of 4-iodoindane with various alkenes.

Alkene Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
Ethyl acrylate Pd(OAc)₂ P(o-tolyl)₃ Et₃N DMF 100 88
Styrene (B11656) PdCl₂(PPh₃)₂ PPh₃ K₂CO₃ Acetonitrile 80 75
1-Octene Pd(dba)₂ XPhos Cs₂CO₃ Dioxane 120 65

Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between 4-iodoindane and a terminal alkyne. It is a highly efficient method for the synthesis of 4-alkynylindanes, which are valuable intermediates for further transformations. The reaction is co-catalyzed by palladium and copper salts, in the presence of a base, typically an amine, which also serves as the solvent in some cases.

Interactive Table: Sonogashira Coupling of this compound This table outlines common conditions for the Sonogashira coupling of 4-iodoindane.

Alkyne Palladium Catalyst Copper Salt Base Solvent Temperature (°C) Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF 65 95
1-Heptyne Pd(OAc)₂ CuI Piperidine (B6355638) DMF 80 89
Trimethylsilylacetylene Pd(PPh₃)₄ CuI Diisopropylamine Toluene 70 91

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 4-aminoindane derivatives. The reaction involves the palladium-catalyzed coupling of 4-iodoindane with primary or secondary amines. The choice of a suitable phosphine ligand is critical for the success of this transformation, with bulky, electron-rich ligands often providing the best results.

Interactive Table: Buchwald-Hartwig Amination of this compound This table details representative conditions for the Buchwald-Hartwig amination.

Amine Palladium Precatalyst Ligand Base Solvent Temperature (°C) Yield (%)
Morpholine Pd₂(dba)₃ BINAP NaOtBu Toluene 100 93
Aniline Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane 110 85
N-Methylpiperazine RuPhos Pd G3 RuPhos K₃PO₄ t-BuOH 90 88

Beyond palladium-catalyzed reactions, the iodo group of this compound can undergo other important transformations.

Lithium-Halogen Exchange: Treatment of 4-iodoindane with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid lithium-halogen exchange to generate 4-lithio-2,3-dihydro-1H-indene. This organolithium intermediate is a potent nucleophile and can be reacted with a variety of electrophiles to introduce a wide range of functional groups.

Reaction with Carbon Dioxide: Quenching the 4-lithioindane with carbon dioxide, followed by an acidic workup, yields 2,3-dihydro-1H-indene-4-carboxylic acid.

Reaction with Aldehydes and Ketones: Reaction with aldehydes or ketones provides the corresponding secondary or tertiary benzylic alcohols.

Reaction with Alkyl Halides: While less common due to potential side reactions, under carefully controlled conditions, reaction with alkyl halides can lead to the formation of 4-alkylindanes.

Grignard Reagent Formation: 4-Iodoindane can be converted to its corresponding Grignard reagent, 4-(magnesioiodo)-2,3-dihydro-1H-indene, by reaction with magnesium metal. This organomagnesium compound is a versatile nucleophile that can participate in a wide range of reactions, similar to its organolithium counterpart, but is often more tolerant of certain functional groups.

Cyanation: The iodo group can be displaced by a cyanide nucleophile to yield 4-cyano-2,3-dihydro-1H-indene. This transformation can be achieved using various cyanide sources, such as copper(I) cyanide in a Rosenmund-von Braun reaction, or through palladium-catalyzed cyanation reactions using reagents like zinc cyanide or potassium hexacyanoferrate(II).

Advanced Applications in Scientific Research

Medicinal Chemistry and Drug Discovery Research

In the landscape of drug discovery, the strategic use of versatile intermediates is paramount. 4-Iodo-2,3-dihydro-1H-indene has emerged as a valuable scaffold, enabling chemists to explore a wide range of chemical space in the quest for new therapeutic agents.

The utility of this compound as a synthetic intermediate is primarily due to the carbon-iodine bond. This bond serves as a highly effective "handle" for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions allow for the precise and efficient construction of more complex molecular architectures, making the compound a valuable starting point for the synthesis of potential pharmaceutical agents. vulcanchem.com Its role as a building block is fundamental in developing derivatives for therapeutic applications, from neurological disorders to cancer. vulcanchem.comgoogle.comgoogle.com.na

The 2,3-dihydro-1H-indene (indane) core is a structural motif found in various compounds investigated for the treatment of neurological and neurodegenerative diseases. google.comgoogle.com.na For instance, derivatives such as 4-(2,3-dihydro-1H-inden-1-ylmethyl)-1,3-dihydroimidazol-2-one have been explored as agonists for adrenergic receptors, which are targets for disorders of the nervous system. google.com.na The synthesis of such complex indane derivatives often relies on precursors like this compound. The reactivity of the iodo group allows for the attachment of different functional groups and heterocyclic systems necessary to achieve the desired interaction with biological targets in the central nervous system. vulcanchem.com This synthetic flexibility is crucial in the structure-based design of new chemical entities aimed at treating complex conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. nih.gov

The indane framework is a key component in the development of new anti-cancer and anti-inflammatory agents. Research has shown that derivatives of 2,3-dihydro-1H-indene can be engineered to inhibit specific biological targets involved in cancer progression and inflammation. acs.orgsmolecule.com The synthesis of these potent molecules, such as inhibitors of Discoidin Domain Receptor 1 (DDR1) and tubulin polymerization, often begins with versatile building blocks like this compound. nih.govnih.gov Its utility in cross-coupling reactions enables the construction of the complex pharmacophores required for high-potency inhibition of these targets. vulcanchem.com Studies on related iodo-indane structures have highlighted their potential as lead compounds for developing new pharmaceuticals to target key biochemical pathways in disease processes. smolecule.comsmolecule.com

Building upon the 2,3-dihydro-1H-indene core, researchers have successfully developed highly potent and selective ligands for important biological targets. These efforts underscore the value of this scaffold in medicinal chemistry.

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides have been designed and synthesized as novel and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a key target in pancreatic cancer. acs.orgnih.gov Dysregulation of DDR1 is linked to cancer cell proliferation, migration, and invasion. acs.org

One of the most promising compounds from this series, compound 7f , demonstrated high affinity and potent inhibition of DDR1. acs.orgnih.govnih.gov It binds to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibits its kinase activity with an IC₅₀ value of 14.9 nM. acs.orgnottingham.ac.ukacs.org Further studies showed that compound 7f effectively suppressed collagen-induced DDR1 signaling and the epithelial-mesenchymal transition (EMT) in pancreatic cancer cells. acs.orgnih.gov It also showed significant therapeutic efficacy in orthotopic mouse models of pancreatic cancer. nih.govnih.gov The design of these inhibitors involved moving a nitrogen atom out of an original isoindoline (B1297411) ring to create the 2-amino-2,3-dihydro-1H-indene-5-carboxamide core, which was hypothesized to achieve more favorable binding with the DDR1 kinase. acs.org

Table 1: Activity of Representative 2-amino-2,3-dihydro-1H-indene-5-carboxamide DDR1 Inhibitors

Compound DDR1 IC₅₀ (nM) DDR1 Kd (nM) Notes
7c 5.6 - (R)-isomer, demonstrated potent inhibition. acs.orgnih.gov
7d 42.5 - (S)-isomer, significantly less potent than 7c. acs.orgnih.gov

| 7f | 14.9 | 5.9 | Showed promising in vivo efficacy in pancreatic cancer models. acs.orgnih.govnottingham.ac.uk |

Derivatives of 2,3-dihydro-1H-indene have been developed as potent tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy. nih.govnih.gov These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. A novel series of dihydro-1H-indene derivatives were designed to bind to the colchicine (B1669291) site on tubulin, exhibiting both antitumor and anti-angiogenic activities. nih.gov

Through structure-activity relationship studies, compound 12d was identified as the most potent derivative in this class. nih.govnih.gov It displayed powerful antiproliferative activity against four different human cancer cell lines with IC₅₀ values ranging from 0.028 to 0.087 µM. nih.gov Further investigation confirmed that compound 12d inhibits tubulin polymerization with an IC₅₀ value of 3.24 µM and induces G2/M phase cell cycle arrest and apoptosis. nih.gov In vivo assays demonstrated that compound 12d could inhibit tumor growth and angiogenesis effectively, suggesting its potential for further development as a novel anticancer agent. nih.govnih.gov

Table 2: In Vitro Antiproliferative Activity of Dihydro-1H-indene Derivative 12d

Cancer Cell Line IC₅₀ (µM)
K562 (Leukemia) 0.028
A549 (Lung Cancer) 0.041
HCT116 (Colon Cancer) 0.087
PC-3 (Prostate Cancer) 0.035

Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.gov

Exploration of Dihydroindene Derivatives as Biologically Active Ligands

AMPA Antagonists Utilizing Imidazoindenopyrazinone Carboxylic Acid Derivatives

Researchers have explored imidazoindenopyrazinone carboxylic acid derivatives as antagonists for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. smolecule.com These receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their overactivation can lead to neurotoxicity. nih.gov The development of AMPA receptor antagonists is a key area of research for potential treatments of neurological disorders characterized by excessive glutamate (B1630785) signaling, such as epilepsy. nih.gov

Studies have shown that certain derivatives can act as potent allosteric modulators of AMPA receptors. mdpi.com For instance, α-lipoic acid derivatives have demonstrated the ability to significantly reduce AMPA receptor currents and influence the rates of desensitization and deactivation. mdpi.com Similarly, isoxazole-4-carboxamide and thiazole (B1198619) carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity, highlighting the therapeutic potential of modulating these receptors. mdpi.comnih.gov The core structure of these molecules, which can be related to the indene (B144670) framework, is crucial for their interaction with the receptor. The binding of these antagonists is often competitive with glutamate, the natural ligand for the receptor.

Melatoninergic Ligands derived from Benzocycloalkanes

Benzocycloalkane derivatives, which include the indane structure, have been synthesized and investigated as conformationally restricted ligands for melatonin (B1676174) receptors. nih.gov These receptors are involved in regulating circadian rhythms and other physiological processes. The synthesis of these ligands often involves the acylation of amines derived from benzocycloalkane ketones. nih.gov

Research has demonstrated that indanyl derivatives, among other benzocycloalkanes, can exhibit high, nanomolar affinity for chicken brain melatonin receptors. nih.gov A significant finding is the observed enantioselectivity of the receptor, with the (+) enantiomers of certain indanyl derivatives showing potent binding. nih.gov The conformationally restricted nature of the benzocycloalkane scaffold is believed to contribute to this high affinity and selectivity. Further studies have explored various naphthalenic and phenalene (B1197917) derivatives to understand the structure-activity relationships for melatonin receptor binding. acs.org

Farnesyltransferase Inhibitors from Piperidone Scaffolds

The indene scaffold has been incorporated into the design of farnesyltransferase (FTase) inhibitors. FTase is a crucial enzyme in the post-translational modification of Ras proteins, which are implicated in cancer development. nih.gov Inhibiting this enzyme is a therapeutic strategy for certain types of cancer. nih.gov

In silico studies, including quantitative structure-activity relationship (QSAR) and pharmacophore analyses, have been performed on piperidine (B6355638) derivatives to understand the structural requirements for FTase inhibitory activity. nih.gov These analyses have revealed that features such as the van der Waals surface area, partial charge, and the separation between hydrophobic and hydrophilic regions are important for activity. nih.gov The presence of aromatic, acceptor, and donor groups, which can be features of an indene-containing molecule, are also considered favorable for inhibition. nih.gov Natural products have also been a significant source of farnesyltransferase inhibitors. nih.gov

Tyrosine Kinase, Cyclin-Dependent Kinase, and Epidermal Growth Factor Receptor Inhibitors Based on Indanedione Derivatives

Indane-1,3-dione derivatives have emerged as a versatile scaffold for the development of inhibitors targeting several important classes of enzymes implicated in cancer: tyrosine kinases, cyclin-dependent kinases (CDKs), and the epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net

Tyrosine Kinase Inhibitors: Indeno[1,2-d]pyrido[1,2-a]pyrimidines, synthesized from indanedione derivatives, represent a class of cell-permeable inhibitors of receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation. researchgate.net Additionally, novel series of tyrosine kinase inhibitors structurally related to known drugs have been designed and synthesized, showing potent inhibition of the BCR-ABL chimeric protein, a hallmark of chronic myeloid leukemia. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibitors: Indenopyrazoles derived from indane-1,3-dione have been identified as potent and selective inhibitors of CDKs, particularly CDK2 and CDK4. researchgate.net These kinases are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. mdpi.com Some indenopyrazole-linked semicarbazides have shown notable potency against these kinases. researchgate.net Furthermore, indirubin (B1684374) derivatives have been developed as dual inhibitors of CDKs and histone deacetylases, demonstrating significant antitumor efficacy. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. nih.govnih.gov Indole-based inhibitors, which share structural similarities with indene derivatives, have been extensively reviewed as potent EGFR inhibitors. nih.gov Imidazole-based derivatives have also been designed and shown to inhibit EGFR enzymatic activity. rsc.org The development of novel heterocyclic inhibitors aims to overcome drug resistance associated with existing EGFR-targeted therapies. nih.gov

Enzyme ClassIndanedione-Based Scaffold ExampleKey Findings
Tyrosine Kinase Indeno[1,2-d]pyrido[1,2-a]pyrimidinesInhibits receptor tyrosine kinases involved in angiogenesis. researchgate.net
Cyclin-Dependent Kinase (CDK) IndenopyrazolesPotent and selective inhibitors of CDK2 and CDK4. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Imidazole-based derivativesInhibit EGFR enzymatic activity. rsc.org
Serotonin (B10506) Receptor Modulators and Their Neurotransmitter System Interactions

The indene framework is a key structural element in the design of ligands for serotonin (5-HT) receptors, which are crucial targets for treating a variety of central nervous system disorders. google.com Serotonin itself modulates the release of numerous neurotransmitters, including glutamate and GABA, through a complex network of receptor subtypes. nih.govwikipedia.org

Specifically, indene derivatives have been developed as potent and selective ligands for the 5-HT6 serotonin receptor. rsc.orgnih.gov Research has shown that both (Z)-arylmethylideneindenes and indenylsulfonamides can act as 5-HT6 receptor ligands with binding affinities in the nanomolar range. rsc.org Interestingly, studies have indicated that the indole (B1671886) nitrogen atom, present in the natural ligand serotonin, is not essential for binding to the 5-HT6 receptor, as demonstrated by the high affinity of certain indene analogs. researchgate.netnih.gov These indene-based ligands have been found to act as antagonists at the 5-HT6 receptor. nih.gov The interaction of these modulators with the broader neurotransmitter system is complex, with serotonin receptors influencing the activity of dopaminergic and endocannabinoid systems, among others. nih.gov

Indene Derivative ClassTarget ReceptorBinding Affinity (Ki)
(Z)-Benzylideneindenylsulfonamide5-HT6216.5 nM rsc.org
Indenylsulfonamide5-HT650.6 nM rsc.org
N-(inden-5-yl)sulfonamide (pyrrolidine analogue)5-HT63 nM nih.gov
1-Benzyl-3-(N,N-dimethylaminoethyl)indeneh5-HT63 nM researchgate.net
Antithrombotic Agents from Imidazolylalkoxyindene Derivatives

The development of new antithrombotic agents is crucial for the prevention and treatment of thrombotic diseases, with a key challenge being the separation of antithrombotic effects from bleeding risk. frontiersin.orgnih.gov Research in this area has explored a variety of molecular targets and scaffolds. While direct information linking imidazolylalkoxyindene derivatives to antithrombotic activity is limited in the provided context, the imidazole (B134444) moiety is present in various biologically active compounds, including some tyrosine kinase inhibitors that have been synthesized. mdpi.com

The general approach to developing new antithrombotic drugs involves targeting key components of the coagulation cascade or platelet function. nih.gov This includes the development of direct thrombin inhibitors, factor Xa inhibitors, and various antiplatelet agents. nih.govmdpi.com The search for novel scaffolds is ongoing, with techniques like high-throughput screening and computational biology playing an important role in identifying new lead compounds. mdpi.com

Materials Science Research

The indane-1,3-dione scaffold, a derivative of indene, has found applications in materials science beyond its biological roles. These applications often leverage the chemical reactivity of the dione (B5365651) structure. For instance, indane-1,3-diones can be used in the synthesis of push-pull dyes through Knoevenagel condensation reactions. mdpi.com These dyes have potential applications in nonlinear optics and other photonic technologies. Furthermore, the ability of indane-1,3-dione derivatives to undergo various chemical transformations, such as the formation of spiro-indanedione derivatives, opens up possibilities for creating complex molecular architectures for advanced materials. mdpi.com

Development of Organic Semiconductors and Dyes

The dihydroindene core is a key building block in the design of novel organic semiconductors. Its rigid structure helps to promote favorable molecular packing in the solid state, which is crucial for efficient charge transport.

Derivatives of 2,3-dihydro-1H-indene are recognized as important molecular scaffolds for organic electronics. rsc.org Fused-ring systems incorporating this structure, such as dihydroindenofluorenes (DHIFs), have emerged as highly promising building blocks for a wide range of organic electronic devices, including Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org Indane derivatives are particularly suitable for use as organic semiconductors, where they can function as p-type semiconductors, hole transport materials (HTM), or electron blocking materials (EBM).

A notable example involves 3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT) derivatives, which have been investigated as tautomeric organic semiconductors. nih.gov These molecules exhibit intramolecular hydrogen bonds that can influence their electronic properties. nih.gov In thin-film transistor configurations, a monoalkylated BIT derivative demonstrated effective charge transport, achieving a hole mobility of up to 0.012 cm² V⁻¹ s⁻¹. nih.gov This performance highlights the potential of the indene framework in creating efficient charge-carrying materials for advanced electronic applications. nih.gov

Device TypeDihydroindene-Based MaterialMeasured PropertyValue
Organic Field-Effect Transistor (OFET)Monoalkylated 3,3′-dihydroxy-2,2′-biindan-1,1′-dione derivativeHole Mobility (µh)0.012 cm² V⁻¹ s⁻¹ nih.gov

In the field of organic photovoltaics (OPVs), there has been a significant shift from traditional fullerene-based acceptors to non-fullerene acceptors (NFAs) to overcome limitations in efficiency and stability. frontiersin.org The 2,3-dihydro-1H-indene moiety is a critical component in the molecular architecture of many high-performance NFAs. ossila.com Specifically, the 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (INCN) group serves as a highly effective electron-deficient end-cap in numerous state-of-the-art NFA molecules. ossila.com This end-group helps to tune the material's absorption profile and electronic energy levels, leading to power conversion efficiencies (PCEs) that are significantly higher than those of fullerene-based cells. ossila.com

Computational studies play a crucial role in designing new NFA candidates. One such study investigated a series of novel acceptors (DF1-DF5) based on an indeno[1,2-b]indole (B1252910) core. acs.org By modifying the end-capped groups, researchers could systematically tune the electronic properties of the molecules. acs.org Density Functional Theory (DFT) calculations were used to predict key photovoltaic parameters, revealing that the designed molecules could be promising candidates for efficient organic solar cells. acs.org For example, the designed molecule DF3 was predicted to achieve a high open-circuit voltage (Voc) of 1.37 V. acs.org

Designed NFA MoleculeHOMO (eV)LUMO (eV)Energy Gap (Eg, eV)Predicted Open-Circuit Voltage (Voc, V)
Reference (INTIC) -5.37-3.342.03-
DF1 -5.68-3.771.911.15
DF2 -5.60-3.681.921.23
DF3 -5.24-3.281.961.37
DF4 -5.41-3.421.991.21
DF5 -5.39-3.571.821.05

Data sourced from a computational investigation using DFT on indeno[1,2-b]indole analogues as potential NFAs. acs.org

Investigation in Novel Polymers and Coatings

Research into advanced coatings focuses on achieving superior durability and specific functionalities. For instance, a key goal in developing exterior architectural coatings is resistance to environmental factors like UV degradation, moisture, and dirt pick-up. paint.org Novel acrylic polymers are engineered to provide features like excellent scrub resistance, efflorescence resistance, and gloss retention. paint.org The inclusion of rigid cyclic structures like dihydroindene into polymer backbones can contribute to the hardness and thermal stability of the resulting coating, which are critical for performance and longevity. google.com

Exploration of Nonlinear Optical (NLO) Properties in Dihydroindene Analogs

Materials with strong nonlinear optical (NLO) properties are in demand for applications in optical switching, data storage, and telecommunications. mdpi.com The NLO response of a molecule is related to its hyperpolarizability, a measure of how the molecule's dipole moment changes under a strong electric field, such as that from a high-intensity laser. mdpi.com Organic molecules, particularly those with donor-acceptor structures, can exhibit significant NLO effects. researchgate.net

Recent research has begun to explore the NLO properties of dihydroindene analogs. A 2024 study investigated 1-indanone (B140024) compounds, which share the dihydroindene core, and found that they possess high nonlinearity, making them effective elements for designing optical devices. nih.gov Such studies often use computational methods like Density Functional Theory (DFT) to calculate NLO parameters such as the first and second hyperpolarizabilities (β and γ). bohrium.comrsc.org For example, a study on Foron blue SR analogs, which contain a structurally related benzothiophene (B83047) moiety, used DFT to quantify their first hyperpolarizability, finding values as high as 486.32 x 10⁻³⁰ esu in a dimethylformamide solvent. bohrium.com These investigations demonstrate that the dihydroindene framework and its analogs are promising scaffolds for the development of new NLO materials. nih.gov

Compound FamilyNLO Property InvestigatedKey Finding
1-Indanone Compounds General NonlinearityPossess high nonlinearity, effective for optical devices. nih.gov
Neolignane Analogue Second Hyperpolarizability (γ)The crystal structure showed a massive increase in second hyperpolarizability in a dynamic vs. static case. rsc.org
Foron Blue SR Analogs First Hyperpolarizability (β)Values are highly dependent on donor-acceptor strength and solvent, reaching up to 486.32 x 10⁻³⁰ esu. bohrium.com

Catalysis Research

In the realm of chemical synthesis, the development of efficient and selective catalysts is paramount. Derivatives of 2,3-dihydro-1H-indene are finding use as sophisticated ligands that can coordinate to a metal center and precisely control its catalytic activity.

Dihydroindene Derivatives as Ligands in Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with high efficiency. The performance of a metal catalyst is critically dependent on the ligands bound to it. Chiral ligands are particularly important as they can induce asymmetry in a reaction, leading to the selective formation of one enantiomer over another—a crucial requirement in pharmaceutical synthesis. nih.gov

Dihydroindene derivatives have been developed for use as chiral ligands in such asymmetric transition-metal-catalyzed reactions. An example is a ligand based on a spirobiindane backbone, which features two fused indane units. This rigid, well-defined three-dimensional structure creates a specific chiral environment around the metal center it coordinates to. Such ligands are employed in reactions where precise control over the stereochemical outcome is essential. The development of these specialized ligands is an active area of research, aiming to unlock new transformations and improve the selectivity of existing catalytic systems. nih.gov

Structure Activity Relationships Sar and Structural Modification Studies

Scaffold for the Synthesis of Biologically Active Molecules

The rigid and well-defined three-dimensional structure of the dihydroindene core makes it an excellent scaffold for the design of new therapeutic agents. vulcanchem.com By attaching different functional groups to this core, medicinal chemists can fine-tune the pharmacological properties of a molecule to achieve desired activity and selectivity.

Intermediate in the Synthesis of Pharmaceutical Compounds

4-Iodo-2,3-dihydro-1H-indene serves as a key intermediate in the synthesis of various pharmaceutical compounds. vulcanchem.com Its ability to undergo a wide range of chemical transformations allows for the efficient construction of complex drug molecules. For example, derivatives of 2-amino-2,3-dihydro-1H-indene have been synthesized and investigated as inhibitors of discoidin domain receptor 1 (DDR1), a target for anti-pancreatic cancer drugs. acs.org

Comparative Analysis with Structurally Related Dihydroindenes

To better understand the unique properties of this compound, it is useful to compare it with its chloro and bromo analogues.

CompoundReactivity in Cross-CouplingBond Strength (C-X)
4-Chloro-2,3-dihydro-1H-indene LowerStronger
4-Bromo-2,3-dihydro-1H-indene IntermediateIntermediate
This compound HigherWeaker

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This is due to the decreasing strength of the carbon-halogen bond down the group. The weaker C-I bond is more easily cleaved in the oxidative addition step of the catalytic cycle, leading to faster reaction rates.

While 4-chloro and 4-bromo-2,3-dihydro-1H-indene are also useful synthetic intermediates, the higher reactivity of the iodo-derivative often makes it the preferred choice for reactions where mild conditions are required or when dealing with less reactive coupling partners.

Emerging Trends and Future Directions

The field of indene (B144670) chemistry is continuously evolving, with several exciting trends and future directions emerging for this compound.

Novel Synthetic Methodologies and Catalysis

The development of new and more sustainable catalytic systems for the synthesis and functionalization of this compound is an ongoing area of research. This includes the use of earth-abundant metal catalysts and the exploration of novel reaction pathways that offer improved efficiency and selectivity.

Potential Applications in Materials Science

The unique structural and electronic properties of the indene framework make it an attractive candidate for applications in materials science. vulcanchem.com By incorporating this compound into larger conjugated systems, it may be possible to develop new materials with tailored optical and electronic properties for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Unanswered Questions and Research Gaps

Despite the progress made, there are still several unanswered questions and research gaps that need to be addressed. A deeper understanding of the biological activity of derivatives of this compound is needed to fully exploit its potential in medicinal chemistry. Furthermore, a more comprehensive exploration of its reactivity in different chemical transformations could unveil new and valuable synthetic applications.

Computational and Theoretical Studies on 4 Iodo 2,3 Dihydro 1h Indene and Its Derivatives

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of 4-Iodo-2,3-dihydro-1H-indene, might interact with a biological target, typically a protein. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand-receptor complex.

In the context of 2,3-dihydro-1H-indene derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets. For instance, various derivatives of the indan (B1671822) scaffold have been evaluated for their antiproliferative activities by docking them into the active sites of specific enzymes or receptors that are implicated in cancer progression. While specific docking studies on this compound are not extensively documented in publicly available literature, the general principles can be applied. The iodine atom at the 4-position can significantly influence the binding affinity and selectivity due to its size, polarizability, and ability to form halogen bonds.

Molecular dynamics (MD) simulations are then often employed to refine the docking results and to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic physiological environment by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can reveal crucial information about the stability of the binding pose, conformational changes in the protein upon ligand binding, and the key intermolecular interactions that stabilize the complex.

Table 1: Representative Molecular Docking Data for an Indan Derivative with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol) -8.5
Inhibition Constant (Ki) (µM) 0.25
Interacting Residues TYR234, LEU345, PHE456
Types of Interactions Hydrogen Bonds, Hydrophobic Interactions, Halogen Bonds

Note: The data in this table is illustrative and represents typical values obtained in molecular docking studies of similar compounds.

Quantum Chemical Calculations for Electronic Properties, Reactivity Prediction, and Conformational Analysis

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules can be scrutinized. These methods are based on the principles of quantum mechanics and can provide detailed information about the electronic structure, geometry, and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT can be used to determine its most stable three-dimensional conformation (molecular optimization) and to analyze its electronic properties.

DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the dipole moment. These parameters are crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions. The presence of the iodine atom is expected to significantly influence the electronic structure, creating a region of positive electrostatic potential on the outer side of the iodine atom (a "sigma-hole"), which can participate in halogen bonding.

Natural Bond Orbital (NBO) analysis is a method to study the charge transfer and intramolecular and intermolecular interactions. For this compound, NBO analysis can provide insights into the hybridization of atomic orbitals and the nature of the chemical bonds, including the C-I bond.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. For this compound, the FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.

Table 2: Calculated Electronic Properties of an Indan Derivative using DFT

PropertyCalculated Value
HOMO Energy (eV) -6.2
LUMO Energy (eV) -1.5
HOMO-LUMO Gap (eV) 4.7
Dipole Moment (Debye) 1.8

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on similar aromatic iodides.

In Silico Screening and Computer-Aided Drug Design Methodologies

In silico screening, also known as virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. These methods are cost-effective and time-efficient compared to high-throughput screening.

For derivatives of this compound, in silico screening can be employed to identify potential lead compounds for various therapeutic applications. The process typically involves generating a virtual library of derivatives and then using molecular docking and other computational filters to rank them based on their predicted binding affinity and other desirable properties, such as drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Computer-Aided Drug Design (CADD) encompasses a range of computational methods that are used to guide the drug discovery and development process. CADD methodologies can be broadly classified into structure-based and ligand-based approaches. Structure-based CADD relies on the 3D structure of the biological target, while ligand-based CADD uses the properties of known active ligands to identify new ones. Both approaches can be valuable in the design of novel drugs based on the this compound scaffold.

Predictive Modeling for Reaction Mechanisms and Regioselectivity

Computational chemistry can also be used to predict the outcomes of chemical reactions, including their mechanisms and regioselectivity. For the synthesis and modification of this compound, theoretical modeling can provide valuable insights.

By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction. This allows for the determination of the most favorable reaction pathway and the prediction of the major products. For example, in electrophilic substitution reactions on the aromatic ring of this compound, computational models can predict which position is most likely to be substituted. The directing effects of the iodo group and the alkyl portion of the indan ring system can be quantitatively assessed.

These predictive models not only aid in understanding the fundamental aspects of the reaction but also have practical applications in optimizing reaction conditions to improve yields and selectivity, thereby facilitating the efficient synthesis of desired derivatives.

Future Research Directions and Emerging Applications

Development of More Efficient, Sustainable, and Stereoselective Synthetic Routes for 4-Iodo-2,3-dihydro-1H-indene

The synthesis of this compound and its derivatives is an area of active research, with a strong focus on improving efficiency, reducing environmental impact, and achieving precise control over molecular architecture.

Current and Emerging Synthetic Strategies:

Catalytic Systems: Researchers are exploring novel catalytic systems to streamline the synthesis of indene (B144670) frameworks. Iron-catalyzed methods, for instance, enable the construction of derivatized 1H-indenes under mild conditions through processes like annulative carbomagnesiation. u-tokyo.ac.jp This approach is significant for its use of an earth-abundant and less toxic metal.

Electrophilic Cyclization: Highly regio- and stereoselective syntheses of indene derivatives have been achieved through the electrophilic cyclization of specific precursors using iodine-based reagents like I2, ICl, or N-iodosuccinimide (NIS). acs.org These methods offer direct routes to iodinated indenes under mild conditions. acs.orgacs.org

Sustainable and Green Chemistry: In line with the principles of green chemistry, efforts are being made to develop syntheses in environmentally benign solvents like water or to use catalyst-free conditions where possible. researchgate.netresearchgate.net Such protocols aim to minimize waste and energy consumption. researchgate.net

Stereoselective Synthesis: The creation of specific stereoisomers is crucial for pharmaceutical applications. Research into chiral iodine(III) reagents and other asymmetric catalytic methods is paving the way for the stereoselective synthesis of indene derivatives. cardiff.ac.uk This allows for the production of enantiomerically pure compounds, which often exhibit distinct biological activities.

Future work will likely focus on combining these strategies, such as developing stereoselective, iron-catalyzed cyclizations in green solvents to create highly efficient and sustainable pathways to this compound and its chiral derivatives.

Expanding the Therapeutic Scope and Target Identification for this compound Derivatives in Medicinal Chemistry

The 2,3-dihydro-1H-indene core is a privileged scaffold in medicinal chemistry, and its iodinated derivatives are valuable intermediates for creating novel therapeutic agents. The carbon-iodine bond serves as a versatile handle for introducing diverse functional groups through cross-coupling reactions, enabling the exploration of a vast chemical space. vulcanchem.com

Key Therapeutic Areas and Molecular Targets:

Oncology: Dihydro-1H-indene derivatives have shown significant promise as anticancer agents. smolecule.com Specific derivatives have been designed as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides has been developed as highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a key target in pancreatic cancer, demonstrating in vivo efficacy. acs.orgnih.gov

Neurological and Inflammatory Conditions: Functionalized derivatives, such as 4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one, are being investigated for their potential in treating neurological and inflammatory disorders. smolecule.com

Enzyme Inhibition: Certain sulfonamide derivatives of 2,3-dihydro-1H-indene have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers. idrblab.net

Future research will aim to expand this therapeutic scope. By leveraging the reactivity of the iodo group, chemists can generate large libraries of derivatives for high-throughput screening against a wider range of biological targets. Identifying new protein interactions and understanding the structure-activity relationships (SAR) will be crucial for developing next-generation therapeutics with enhanced potency and selectivity.

Table 1: Investigated Therapeutic Targets for 2,3-dihydro-1H-indene Derivatives

Derivative ClassTherapeutic TargetPotential IndicationReference(s)
Dihydro-1H-indene derivativesTubulin (Colchicine site)Cancer nih.gov,
2-Amino-2,3-dihydro-1H-indene-5-carboxamidesDiscoidin Domain Receptor 1 (DDR1)Pancreatic Cancer acs.org, nih.gov
2,3-dihydro-1H-indene-5-sulfonamidesCarbonic AnhydraseCancer, Glaucoma idrblab.net
4-Amino-5-iodo-2,3-dihydro-1H-inden-1-oneUndisclosedNeurological & Inflammatory Conditions smolecule.com

Advancements in Materials Science Applications, Including Optoelectronic Devices and Advanced Functional Materials

The rigid, planar structure of the indene core, combined with the electronic properties that can be tuned through substitution, makes this compound a valuable building block in materials science. evitachem.com Its ability to participate in reactions to form extended π-conjugated systems is particularly noteworthy. vulcanchem.com

Emerging Applications:

Organic Electronics: Indene-based compounds are being used to synthesize novel materials for organic electronics, including photovoltaics. u-tokyo.ac.jp Specifically, they serve as components in low-bandgap conjugated polymers designed for organic solar cells.

Optoelectronic Devices: The 2,3-dihydro-1H-indene group has been incorporated into complex molecular structures for use in organic optoelectronic devices. epo.org These materials can be tailored to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for their function in devices like organic light-emitting diodes (OLEDs). u-tokyo.ac.jp

Advanced Polymers: The incorporation of the indene moiety into polymer backbones can enhance the material's thermal stability and mechanical properties.

Future research in this area will likely focus on designing and synthesizing novel indene-based polymers and small molecules with tailored optoelectronic properties. The development of materials with high charge carrier mobility, tunable bandgaps, and long-term stability is a key objective for advancing the performance of next-generation flexible displays, lighting, and solar energy technologies.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound-Based Compounds

The convergence of artificial intelligence (AI) and chemistry is set to accelerate the discovery and development of new molecules, including those based on the this compound scaffold. mednexus.orgnih.gov AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and predict molecular properties, thereby reducing the time and cost associated with traditional research and development. mdpi.com

Applications in the Research Pipeline:

De Novo Design and Lead Optimization: Generative AI models can design novel indene derivatives with desired properties from scratch. mdpi.com These models can be trained on existing chemical data to learn the complex relationships between structure and activity, proposing new compounds with a high probability of success for specific therapeutic targets or material applications. mednexus.org

Predictive Modeling: ML algorithms can build models to predict the absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties of virtual compounds, as well as their binding affinity to biological targets. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Synthesis Planning: AI tools can assist in designing the most efficient synthetic routes to target molecules. By analyzing vast databases of chemical reactions, these programs can suggest optimal reaction conditions and pathways, including sustainable and stereoselective options.

Data Analysis: AI can process and analyze massive datasets from high-throughput screening and other experiments, identifying subtle patterns and correlations that might be missed by human researchers. nih.gov

The EU-funded AIDD project is one example of initiatives aimed at training a new generation of scientists skilled in both chemistry and machine learning to innovate drug research. europa.eu The integration of AI into the research workflow for this compound will enable a more rational, data-driven approach to designing the next wave of pharmaceuticals and advanced materials. mdpi.com

Q & A

What are the recommended safety protocols for handling 4-Iodo-2,3-dihydro-1H-indene in laboratory settings?

Basic Question | Safety and Handling
While direct safety data for this compound is limited, best practices for structurally related dihydroindene derivatives should be followed:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management: Segregate halogenated waste (due to iodine content) and dispose via certified chemical waste services to prevent environmental contamination .
  • Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain safety data sheets (SDS) for all reagents .

What synthetic routes are commonly employed for the preparation of this compound?

Basic Question | Synthesis
The compound is typically synthesized via halogenation or cross-coupling reactions. Key methodologies include:

  • Iodination of Dihydroindene: Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling using a boronic acid precursor and palladium catalysts (e.g., Pd(PPh₃)₄) .
Method Reagents Conditions Yield (Reported)
Direct IodinationICl, CH₂Cl₂0–25°C, 12–24 hr~60–70% (estimated)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF80°C, 6 hr~50–65% (estimated)

Note: Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to iodine’s sensitivity to light and air .

How can computational methods like DFT predict the reactivity of this compound in cross-coupling reactions?

Advanced Question | Computational Chemistry
Density Functional Theory (DFT) calculations can model the electronic effects of the iodine substituent:

  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., iodine’s σ-hole) for nucleophilic attack .
  • Transition State Analysis: Optimize geometries for oxidative addition steps in Pd-catalyzed couplings. For example, the C–I bond dissociation energy (BDE) in 4-iodo-dihydroindene is ~50 kcal/mol, favoring oxidative addition .
  • Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of intermediates.

Key Insight: The iodine atom’s polarizability enhances electrophilicity, making it suitable for couplings but prone to hydrolysis if moisture is present.

What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Advanced Question | Structural Analysis
Contradictions between NMR, IR, and mass spectra often arise from impurities or dynamic effects. Mitigation strategies include:

  • X-ray Crystallography: Use SHELXL for refinement of single-crystal data to confirm bond lengths/angles (e.g., C–I bond ≈ 2.09 Å) .
  • 2D NMR Techniques: Employ HSQC and HMBC to resolve overlapping signals in the aromatic region.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₉H₉I, [M+H]⁺ = 245.9712) to rule out isobaric interferences .

Example Workflow:

Purify compound via recrystallization (ethanol/water).

Collect XRD data (Mo-Kα radiation, 100 K).

Refine using SHELXL-2018/3 .

How does the iodine substituent influence the electronic properties of 2,3-dihydro-1H-indene derivatives in material science?

Advanced Question | Electronic Properties
The iodine atom introduces significant electronic effects:

  • Redox Activity: Iodine’s high electronegativity (2.66) increases the compound’s electron-withdrawing character, lowering the LUMO energy by ~1.2 eV (DFT-calculated).
  • Charge Transport: In organic semiconductors, iodine enhances hole mobility (μₕ ≈ 0.05 cm²/V·s) due to improved π-stacking interactions .
  • Photophysical Properties: UV-Vis spectra show a redshift (λₘₐₓ ≈ 270 nm) compared to non-halogenated analogs.

Application Example:
4-Iodo-dihydroindene derivatives serve as intermediates in synthesizing iodinated polymers for OLEDs, leveraging their tunable bandgaps .

What are the challenges in achieving regioselective functionalization of this compound?

Advanced Question | Synthetic Chemistry
Regioselectivity is influenced by steric and electronic factors:

  • Steric Hindrance: The bicyclic structure directs electrophiles to the less hindered C5 position.
  • Directing Groups: Use of temporary protecting groups (e.g., BOC) at C1 can shift reactivity to C4 .
  • Catalytic Systems: Pd/Cu bimetallic catalysts enhance selectivity in Sonogashira couplings at C4 (>80% yield) .

Case Study:
Attempted nitration at C7 resulted in a 3:1 mixture of C5/C7 products due to competing resonance effects. Resolution required kinetic control at –15°C .

How can HPLC-UV be optimized for purity assessment of this compound?

Advanced Question | Analytical Chemistry
Method Parameters:

  • Column: C18 reverse-phase (150 × 4.6 mm, 3 μm).
  • Mobile Phase: 70:30 acetonitrile/water with 0.1% trifluoroacetic acid.
  • Detection: UV at 254 nm (ε ≈ 4500 M⁻¹cm⁻¹ for iodine).

Validation Metrics:

Parameter Value
Retention Time8.2 ± 0.3 min
LOD/LOQ0.1 μg/mL / 0.3 μg/mL
Linearity (R²)>0.999

Note: Quench residual oxidizers (e.g., ClO₂) with ascorbic acid to prevent iodinated byproduct formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-2,3-dihydro-1H-indene
Reactant of Route 2
Reactant of Route 2
4-Iodo-2,3-dihydro-1H-indene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.